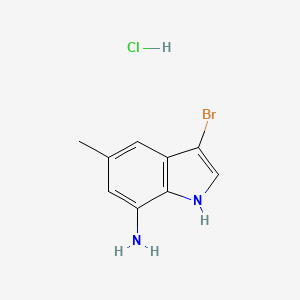
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is a chiral compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a hydroxyl group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole precursor followed by a chiral reduction process. One common method includes:
Bromination: The indole precursor is treated with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Chiral Reduction: The resulting bromoindole is then subjected to a chiral reduction process using a chiral catalyst or reagent to obtain the desired (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale chiral catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Reduction: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can play crucial roles in binding interactions and the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-1H-indol-3-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-1H-indol-3-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding interactions and overall properties.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
(2S)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m0/s1 |
Clave InChI |
KGYQXVCKOAUSHD-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=CNC2=C1C=C(C=C2)Br)O |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

